9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide is a compound with a spirobifluorene structure that includes an electron-deficient polar diphenyl-phosphine oxide moiety. This compound is known for its high triplet energy state, making it highly desirable in host materials for efficient host-to-guest energy transfer in organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide typically involves the reaction of 9,9’-spirobi[fluorene] with diphenylphosphine oxide under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction conditions, and purification steps to ensure the compound meets industrial standards. The production process is optimized for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield phosphines .
Wissenschaftliche Forschungsanwendungen
9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide involves its ability to act as a host material in OLEDs. The compound’s high triplet energy state allows for efficient energy transfer from the host to the guest material, resulting in high luminescence efficiency. The molecular targets and pathways involved include the interaction with the guest material and the subsequent emission of light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-Spirobi[fluoren]-6-yl-diphenylphosphine oxide: Similar structure but different substitution pattern.
Diphenyl-9,9’-spirobi[9H-fluoren]-2-ylphosphine oxide: Another variant with a different substitution pattern.
Uniqueness
9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its high triplet energy state and efficient energy transfer capabilities make it particularly valuable in the development of high-efficiency OLEDs .
Eigenschaften
Molekularformel |
C37H25OP |
---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
2-diphenylphosphoryl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C37H25OP/c38-39(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-32-31-19-9-12-22-35(31)37(36(32)25-28)33-20-10-7-17-29(33)30-18-8-11-21-34(30)37/h1-25H |
InChI-Schlüssel |
DJCKLSMZHDXGHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.